5'-Deoxy-2',3'-O-isopropylidene-5-fluorouridine-13C,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of 5-fluorouridine, which is a fluorinated nucleoside analog. This compound is used in various scientific research applications due to its unique properties and stable isotopic labeling.
Vorbereitungsmethoden
The synthesis of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves several steps. The starting material is typically a uridine derivative, which undergoes fluorination to introduce the fluorine atom at the 5’ position. The isopropylidene group is then introduced to protect the 2’ and 3’ hydroxyl groups. The final step involves the incorporation of the stable isotopes 13C and 15N2. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Analyse Chemischer Reaktionen
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed to remove the fluorine atom or modify other functional groups.
Substitution: The fluorine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is widely used in scientific research, including:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is used in studies involving nucleoside metabolism and enzyme kinetics.
Medicine: It is used in the development of new drugs and in pharmacokinetic studies to understand the metabolism and distribution of fluorinated nucleosides.
Wirkmechanismus
The mechanism of action of 5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 involves its incorporation into nucleic acids. The fluorine atom at the 5’ position interferes with the normal function of nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes involved in nucleoside metabolism, such as uridine phosphorylase, and disrupts their normal function .
Vergleich Mit ähnlichen Verbindungen
5’-Deoxy-2’,3’-O-isopropylidene-5-fluorouridine-13C,15N2 is unique due to its stable isotopic labeling and specific fluorination. Similar compounds include:
5-Fluorouridine: A fluorinated nucleoside analog used in cancer treatment.
5’-Deoxy-5’-fluorouridine: Another fluorinated nucleoside analog with similar properties.
2’,3’-O-isopropylidene-5-fluorouridine: A compound with similar protective groups but without stable isotopic labeling.
Eigenschaften
Molekularformel |
C12H15FN2O5 |
---|---|
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15FN2O5/c1-5-7-8(20-12(2,3)19-7)10(18-5)15-4-6(13)9(16)14-11(15)17/h4-5,7-8,10H,1-3H3,(H,14,16,17)/t5-,7-,8-,10-/m1/s1/i11+1,14+1,15+1 |
InChI-Schlüssel |
OQHBEPUPFFEDIQ-XAHILJFBSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)[15N]3C=C(C(=O)[15NH][13C]3=O)F)OC(O2)(C)C |
Kanonische SMILES |
CC1C2C(C(O1)N3C=C(C(=O)NC3=O)F)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.